![molecular formula C18H19BrN2O2S B3953030 2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide
Overview
Description
2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as BCA, is a compound that has been studied for its potential applications in scientific research. This compound is of interest due to its ability to inhibit certain enzymes and its potential as a therapeutic agent. In
Mechanism of Action
The mechanism of action of 2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide involves its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This binding is thought to occur through the formation of a covalent bond between the sulfur atom of this compound and the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase may lead to a decrease in the production of aqueous humor, which may be beneficial in the treatment of glaucoma. Inhibition of urease may lead to a decrease in the production of ammonia, which may be beneficial in the treatment of gastric ulcers.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to inhibit specific enzymes, which may allow for the study of the role of these enzymes in various biological processes. However, one limitation of using this compound is that it may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of 2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and urease. Another area of interest is the study of the effects of this compound on other enzymes and biological processes. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases should be further explored.
Conclusion:
In conclusion, this compound is a compound that has been studied for its potential applications in scientific research. Its ability to inhibit certain enzymes, including carbonic anhydrase and urease, may have therapeutic applications in the treatment of certain diseases. While there are advantages and limitations to using this compound in lab experiments, there are a number of future directions for the study of this compound.
Scientific Research Applications
2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in scientific research. One area of interest is its ability to inhibit certain enzymes, including carbonic anhydrase and urease. Carbonic anhydrase is an enzyme that is important in the regulation of acid-base balance in the body, while urease is an enzyme that is involved in the breakdown of urea. Inhibition of these enzymes may have therapeutic applications in the treatment of certain diseases, such as glaucoma and gastric ulcers.
properties
IUPAC Name |
2-bromo-N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-3-11(2)12-8-9-16(22)15(10-12)20-18(24)21-17(23)13-6-4-5-7-14(13)19/h4-11,22H,3H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEFGJLPOARUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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